molecular formula C8H7BrClF2N3 B6222745 6-chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine hydrobromide CAS No. 2758003-79-9

6-chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine hydrobromide

Cat. No.: B6222745
CAS No.: 2758003-79-9
M. Wt: 298.5
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Description

6-chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine hydrobromide is a chemical compound with a complex structure that includes a chlorinated imidazo[1,2-b]pyridazine core substituted with a difluoromethyl group and a methyl group

Properties

CAS No.

2758003-79-9

Molecular Formula

C8H7BrClF2N3

Molecular Weight

298.5

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine hydrobromide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,2-b]pyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-b]pyridazine ring system.

    Difluoromethylation: The difluoromethyl group can be introduced using difluoromethylating reagents like difluoromethyl iodide or difluoromethyl sulfone under appropriate conditions.

    Methylation: The methyl group at the 2-position can be introduced using methylating agents such as methyl iodide or dimethyl sulfate.

    Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced imidazo[1,2-b]pyridazine derivatives.

    Substitution: Formation of substituted imidazo[1,2-b]pyridazine derivatives.

Scientific Research Applications

6-chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine hydrobromide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Materials Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.

    Chemical Biology: The compound is used as a probe to study biochemical pathways and molecular mechanisms in cells.

Mechanism of Action

The mechanism of action of 6-chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine hydrobromide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors by forming strong hydrogen bonds or hydrophobic interactions. The chlorine and methyl groups can also contribute to the compound’s overall binding properties and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2-methylimidazo[1,2-b]pyridazine
  • 8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine
  • 6-chloro-8-(difluoromethyl)imidazo[1,2-b]pyridazine

Uniqueness

6-chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine hydrobromide is unique due to the presence of both the difluoromethyl and methyl groups, which can significantly influence its chemical and biological properties. The combination of these substituents can enhance the compound’s stability, binding affinity, and specificity compared to similar compounds.

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